5-(3-Pyridyl)-1-pentyn-4-ol
Description
5-(3-Pyridyl)-1-pentyn-4-ol is an alkyne-containing alcohol derivative with a pyridyl substituent at the 5-position. Its structure comprises a five-carbon chain with a terminal alkyne group, a hydroxyl group at the 4-position, and a 3-pyridyl ring at the distal end. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally analogous compounds like 5-(perylen-3-yl)pent-4-yn-1-ol .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-pyridin-3-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C10H11NO/c1-2-4-10(12)7-9-5-3-6-11-8-9/h1,3,5-6,8,10,12H,4,7H2 |
InChI Key |
TWZXZYXIQOKPCI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CC1=CN=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The following compounds share structural or functional similarities with 5-(3-Pyridyl)-1-pentyn-4-ol:
Key Differences in Reactivity and Toxicity
- Alkyne vs. Nitrosamine Groups: While this compound contains a terminal alkyne group, NNK and NNAL feature nitrosamine moieties, which are directly implicated in carcinogenicity via DNA alkylation . The alkyne group in the target compound may confer reactivity in click chemistry but lacks documented carcinogenic effects.
- NNAL undergoes glucuronidation to form NNAL-Gluc, a detoxification route influenced by stereochemistry . No such data exist for the target compound.
- Stereochemical Considerations : NNAL exists as (R)- and (S)-enantiomers, with (R)-NNAL being more tumorigenic in mice . The hydroxyl group in this compound may introduce chirality, but its stereochemical impact remains unstudied.
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